

4-O-Methylgrifolic Acid: A Technical Review of a GPR120 Modulator

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Compound of Interest

Compound Name: 4-O-Methylgrifolic acid

Cat. No.: B1163443

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Introduction

4-O-Methylgrifolic acid, a natural product first identified in the mushroom *Albatrellus dispansus*, is a methylated derivative of the well-studied grifolic acid. This compound has garnered significant interest within the scientific community for its activity as a selective partial agonist of G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 is a key regulator of various physiological processes, including glucose homeostasis, inflammation, and gut hormone secretion. As such, **4-O-Methylgrifolic acid** presents a promising scaffold for the development of novel therapeutics targeting metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the current literature on **4-O-Methylgrifolic acid**, detailing its chemical properties, biological activities, and the experimental methodologies used for its characterization.

Chemical Properties

Property	Value	Reference
IUPAC Name	2-hydroxy-4-methoxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid	--INVALID-LINK--
Molecular Formula	C ₂₄ H ₃₄ O ₄	--INVALID-LINK--
Molecular Weight	386.5 g/mol	--INVALID-LINK--
CAS Number	118040-60-1	--INVALID-LINK--
Appearance	Not specified in available literature	
Solubility	Soluble in DMSO	

Biological Activity

The primary biological target of **4-O-Methylgrifolic acid** identified to date is GPR120. It exhibits a dual role as both a partial agonist and an antagonist, depending on the experimental context.

GPR120/FFAR4 Activation

As a partial agonist, **4-O-Methylgrifolic acid** can activate GPR120, leading to the initiation of downstream signaling cascades. This has been demonstrated through the induction of Extracellular signal-regulated kinase (ERK) phosphorylation and intracellular calcium mobilization in cells engineered to express GPR120.^[1] In the presence of more potent GPR120 agonists, such as α -linolenic acid, **4-O-Methylgrifolic acid** can act as an antagonist, inhibiting the signaling induced by the full agonist.^[1]

Glucagon-Like Peptide-1 (GLP-1) Secretion

Consistent with its GPR120 agonist activity, **4-O-Methylgrifolic acid** has been shown to promote the secretion of glucagon-like peptide-1 (GLP-1) from the murine enteroendocrine STC-1 cell line, which endogenously expresses GPR120.^[1] GLP-1 is a critical incretin

hormone that enhances glucose-dependent insulin secretion, making GPR120 agonists attractive candidates for the treatment of type 2 diabetes.

Anti-inflammatory Potential

While direct studies on the anti-inflammatory effects of **4-O-Methylgrifolic acid** are limited, the activation of GPR120 is known to mediate potent anti-inflammatory effects. This is primarily through the inhibition of pro-inflammatory signaling pathways, such as the NF- κ B pathway. Given its activity on GPR120, it is plausible that **4-O-Methylgrifolic acid** possesses anti-inflammatory properties, though this requires further experimental validation.

Peroxisome Proliferator-Activated Receptor (PPAR) Activity

There is currently no direct evidence in the reviewed literature to suggest that **4-O-Methylgrifolic acid** is an agonist of Peroxisome Proliferator-Activated Receptors (PPARs).

Quantitative Data

Currently, specific EC₅₀ or IC₅₀ values for **4-O-Methylgrifolic acid**'s activity on GPR120 are not available in the public domain literature. The parent compound, grifolic acid, has been reported to have a relative potency of 5.7 μ M for inhibiting LPA-induced proliferation in DU145 cells, a process in which GPR120 is implicated.^{[2][3]}

Experimental Protocols

Isolation and Synthesis

Isolation from Albatrellus dispansus A detailed protocol for the isolation of **4-O-Methylgrifolic acid** from the fruiting bodies of the mushroom *Albatrellus dispansus* is described by Asakawa et al. (2005). The general procedure involves extraction with organic solvents followed by chromatographic purification.

Chemical Synthesis The synthesis of grifolic acid derivatives has been reported, which likely includes methods applicable to or adaptable for the synthesis of **4-O-Methylgrifolic acid**. A common synthetic strategy involves the coupling of a farnesyl-containing moiety with a substituted aromatic core.

Biological Assays

GPR120 Activation Assay (ERK Phosphorylation) This assay is used to determine the agonist or antagonist activity of a compound on GPR120 by measuring the phosphorylation of ERK, a downstream signaling molecule.

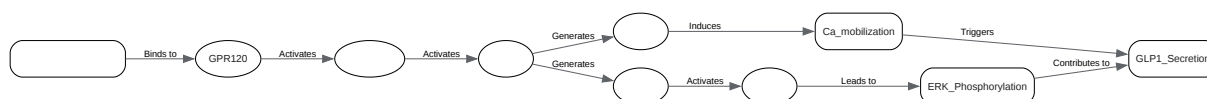
- **Cell Line:** A suitable host cell line (e.g., HEK293, CHO) stably or transiently expressing human or mouse GPR120.
- **Protocol:**
 - Cells are seeded in multi-well plates and grown to an appropriate confluency.
 - Cells are serum-starved for a defined period (e.g., 4-12 hours) to reduce basal ERK phosphorylation.
 - Cells are then stimulated with varying concentrations of **4-O-Methylgrifolic acid** (for agonist testing) or with a fixed concentration of a known GPR120 agonist (e.g., α -linolenic acid) in the presence of varying concentrations of **4-O-Methylgrifolic acid** (for antagonist testing) for a short duration (e.g., 5-15 minutes).
 - The stimulation is terminated by lysing the cells in a buffer containing phosphatase and protease inhibitors.
 - The cell lysates are then analyzed by Western blotting or a plate-based immunoassay (e.g., ELISA) using antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
 - The ratio of p-ERK to total ERK is calculated to determine the extent of GPR120 activation.

GLP-1 Secretion Assay This assay measures the ability of a compound to stimulate the release of GLP-1 from enteroendocrine cells.

- **Cell Line:** Murine STC-1 or GLUTag cells, which endogenously express GPR120 and secrete GLP-1.
- **Protocol:**

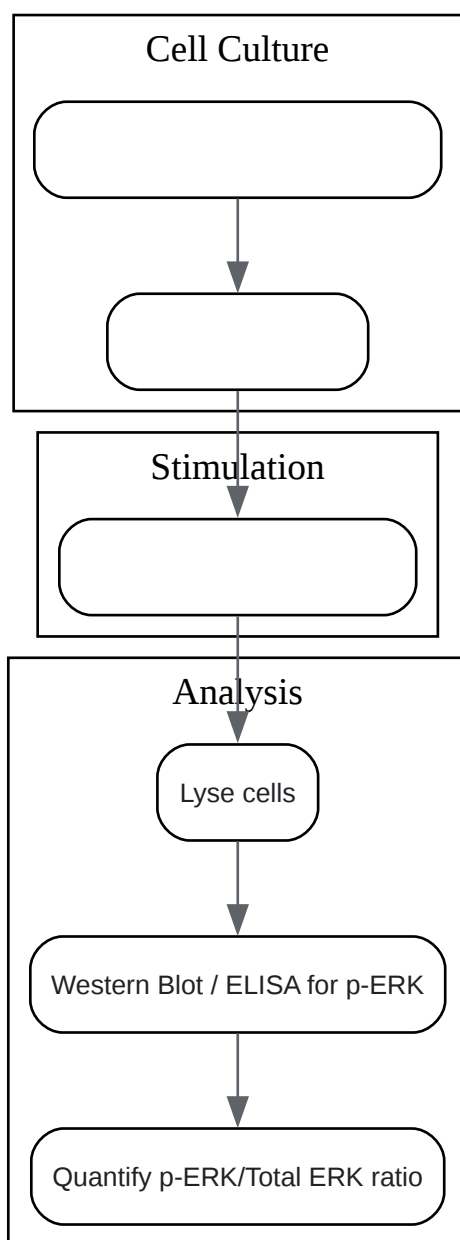
- Cells are seeded in multi-well plates and grown to confluency.
- The cells are washed and incubated in a serum-free medium containing a DPP-IV inhibitor (to prevent GLP-1 degradation) for a pre-incubation period.
- The medium is then replaced with a test buffer containing varying concentrations of **4-O-Methylgrifolic acid**.
- After a defined incubation period (e.g., 1-2 hours), the supernatant is collected.
- The concentration of GLP-1 in the supernatant is quantified using a commercially available ELISA kit.
- The total protein content of the cells in each well is determined to normalize the GLP-1 secretion data.

Signaling Pathways and Experimental Workflows



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Caption: GPR120 signaling cascade initiated by **4-O-Methylgrifolic acid**.



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Caption: Workflow for ERK phosphorylation assay.

Conclusion and Future Directions

4-O-Methylgrifolic acid is an intriguing natural product with demonstrated activity as a selective partial agonist of GPR120. Its ability to modulate this key receptor highlights its potential as a lead compound for the development of new therapies for type 2 diabetes and

inflammatory conditions. However, a significant gap in the current literature is the lack of detailed quantitative data on its potency and efficacy. Future research should focus on:

- **Quantitative Pharmacological Characterization:** Determining the precise EC₅₀ and IC₅₀ values of **4-O-Methylgrifolic acid** at the GPR120 receptor in various functional assays.
- **In Vivo Studies:** Evaluating the therapeutic potential of **4-O-Methylgrifolic acid** in animal models of metabolic and inflammatory diseases.
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing and testing analogs of **4-O-Methylgrifolic acid** to optimize its potency, selectivity, and pharmacokinetic properties.
- **Exploration of Other Potential Targets:** Investigating whether **4-O-Methylgrifolic acid** interacts with other cellular targets, such as PPARs, to fully elucidate its mechanism of action.

A more complete understanding of the pharmacological profile of **4-O-Methylgrifolic acid** will be crucial for realizing its therapeutic potential.

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